4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine is an organic compound characterized by its complex structure, which includes biphenyl and terphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine typically involves the coupling of biphenyl and terphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl-4-carboxylic acid, while reduction can produce biphenyl-4-amine derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-thiol: Similar in structure but contains a thiol group.
1,1’,4’,1’'-Terphenyl-4-thiol: Contains a thiol group and has similar aromatic ring structures.
Biphenyl: A simpler structure with two connected phenyl rings.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-[1,1’:4’,1’'-terphenyl]-4-amine is unique due to its combination of biphenyl and terphenyl moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
4-phenyl-N-[4-(4-phenylphenyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N/c1-3-7-23(8-4-1)25-11-13-26(14-12-25)28-17-21-30(22-18-28)31-29-19-15-27(16-20-29)24-9-5-2-6-10-24/h1-22,31H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOFYQZGOHNLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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